(5-Chloro-2-(trifluoromethyl)phenyl)methanol
Overview
Description
“(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is a member of (trifluoromethyl)benzenes . It is an organic building block .
Synthesis Analysis
The synthesis of “(5-Chloro-2-(trifluoromethyl)phenyl)methanol” involves complex chemical reactions. The compound can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of “(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is complex and requires advanced analytical techniques for accurate determination .Chemical Reactions Analysis
“(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is involved in various chemical reactions. It is used as a key intermediate in the synthesis of other compounds .Physical And Chemical Properties Analysis
“(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is a colorless to light yellow liquid . It has a molecular weight of 210.58 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of agrochemical and pharmaceutical industries .
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using trifluoromethyl-containing building blocks like “(5-Chloro-2-(trifluoromethyl)phenyl)methanol”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis of TFMP derivatives involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), used as a chemical intermediate for the synthesis of several crop-protection products, is synthesized using various methods .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. FDA-Approved Trifluoromethyl Group-Containing Drugs
Specific Scientific Field
This application falls under the field of pharmaceuticals .
Summary of the Application
Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs exhibit numerous pharmacological activities .
Methods of Application or Experimental Procedures
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Results or Outcomes
More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
3. Synthesis of Aryl- and Hetarylfurocoumarins
Specific Scientific Field
This application falls under the field of organic chemistry .
Summary of the Application
Trifluoromethyl-containing compounds are used in the synthesis of aryl- and hetarylfurocoumarins .
Methods of Application or Experimental Procedures
The synthesis of these compounds is achieved via the Suzuki reaction .
Results or Outcomes
The Suzuki reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds .
4. Synthesis of Et Canthinone-3-Carboxylates
Specific Scientific Field
This application falls under the field of pharmaceutical chemistry .
Summary of the Application
Trifluoromethyl-containing compounds are used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate .
Methods of Application or Experimental Procedures
The synthesis involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Results or Outcomes
The synthesis of Et canthinone-3-carboxylates provides a pathway to potential drug molecules .
5. Synthesis of Fluorinated Organic Chemicals
Specific Scientific Field
This application falls under the field of organic chemistry .
Summary of the Application
Trifluoromethyl-containing compounds, such as “(5-Chloro-2-(trifluoromethyl)phenyl)methanol”, are used in the development of fluorinated organic chemicals . These compounds have found numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves various methods, including vapor-phase reactions .
Results or Outcomes
More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
6. Synthesis of FDA-Approved Drugs
Specific Scientific Field
This application falls under the field of pharmaceutical chemistry .
Summary of the Application
Trifluoromethyl-containing compounds are used in the synthesis of FDA-approved drugs . These drugs exhibit numerous pharmacological activities .
Methods of Application or Experimental Procedures
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Results or Outcomes
More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMJBVGPYBBQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380778 | |
Record name | [5-Chloro-2-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-(trifluoromethyl)phenyl)methanol | |
CAS RN |
261763-21-7 | |
Record name | [5-Chloro-2-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261763-21-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.